Specific Scientific Field: Agricultural Science
Summary of the Application: Triflusulfuron-methyl is used as a herbicide, particularly on crops such as sugar beet, fodder beet, red beet, chicory, and witloof.
Results or Outcomes: The use of Triflusulfuron-methyl as a herbicide has been found to be necessary for controlling certain plant health dangers.
Summary of the Application: Triflusulfuron-methyl is effective on key weeds such as kochia, chickweed, lambsquarters, mustard, pigweed, wild buckwheat, and velvetleaf.
Methods of Application or Experimental Procedures: Triflusulfuron-methyl can be safely applied to sugar beets any time after planting. Additionally, it can be tank mixed with appropriate fungicides and insecticides, decreasing trips through the field.
Results or Outcomes: The use of Triflusulfuron-methyl in controlling specific weeds has been found to be effective.
Specific Scientific Field: Biochemistry
Summary of the Application: Triflusulfuron-methyl acts as a receptor for urokinase plasminogen activator.
Results or Outcomes: The use of Triflusulfuron-methyl in controlling urokinase plasminogen activator has been found to be effective. It is subject to negative-feedback regulation by U-PA which cleaves it into an inactive form.
Triflusulfuron-methyl is a sulfonylurea herbicide primarily used in agricultural applications to control broadleaf weeds and certain grasses. Its chemical formula is , with a molecular weight of approximately 492 Daltons. The compound is characterized by its low toxicity to mammals and its high solubility in water, which varies significantly with pH levels; it is more soluble in alkaline conditions than in acidic ones . The melting point of triflusulfuron-methyl ranges from 155°C to 158°C, and it exhibits a low vapor pressure, indicating minimal volatilization under typical environmental conditions .
As mentioned earlier, triflusulfuron-methyl acts by inhibiting the enzyme ALS in susceptible weeds. This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) []. By binding to the ALS enzyme, triflusulfuron-methyl disrupts this process, leading to the accumulation of toxic precursors and ultimately cell death in the targeted weeds [].
The biological activity of triflusulfuron-methyl is primarily herbicidal, targeting specific enzymes involved in plant growth. It inhibits acetolactate synthase, an essential enzyme in the biosynthesis of branched-chain amino acids, thereby disrupting protein synthesis in susceptible plants. While triflusulfuron-methyl has shown effectiveness against a range of weed species, it has also been studied for its potential toxic effects on non-target organisms. Toxicity assessments indicate that it has low acute toxicity through oral and dermal exposure routes .
Triflusulfuron-methyl is primarily utilized as a selective herbicide in various crops, including cereals and pulses. Its effectiveness against broadleaf weeds makes it valuable for maintaining crop yields and quality. Additionally, due to its favorable environmental profile—characterized by low persistence and low potential for groundwater contamination—it is increasingly being adopted in sustainable agricultural practices .
Interaction studies involving triflusulfuron-methyl have revealed its potential effects on soil microorganisms and non-target plant species. Research indicates that while it effectively controls target weeds, there may be implications for soil health due to alterations in microbial communities. Further studies are necessary to fully understand these interactions and their long-term ecological impacts .
Triflusulfuron-methyl shares structural similarities with other sulfonylurea herbicides. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure Features | Unique Aspects |
---|---|---|
Tribenuron-methyl | Contains a methyl group at the sulfonyl position | Known for its broad-spectrum efficacy |
Prosulfuron | Similar sulfonylurea structure | Exhibits higher persistence in soil |
Thifensulfuron-methyl | Contains a thiazole ring | Effective against specific weed species |
Unique Aspects of Triflusulfuron-methyl:
Health Hazard;Environmental Hazard